4-Methoxy-2-(4-fluorophenyl)benzoic acid
Description
4-Methoxy-2-(4-fluorophenyl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the para position (C4) and a 4-fluorophenyl substituent at the ortho position (C2) relative to the carboxylic acid group. This substitution pattern confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research. The fluorine atom enhances lipophilicity and metabolic stability, while the methoxy group influences electronic effects and intermolecular interactions .
Properties
Molecular Formula |
C14H11FO3 |
|---|---|
Molecular Weight |
246.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-methoxybenzoic acid |
InChI |
InChI=1S/C14H11FO3/c1-18-11-6-7-12(14(16)17)13(8-11)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,17) |
InChI Key |
JHQKGLVQSHJGIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogous Compounds
Substituent Effects on Acidity and Reactivity
The carboxylic acid group’s acidity (pKa) is modulated by substituents:
- 4-Methoxy-2-(4-fluorophenyl)benzoic acid : The electron-donating methoxy group (C4) slightly reduces acidity, while the electron-withdrawing 4-fluorophenyl group (C2) enhances it. Experimental pKa values for similar compounds range from 2.8–3.5 .
- 4-Methoxy-2-(trifluoromethyl)benzoic acid (CAS 127817-85-0) : The trifluoromethyl group (CF₃) is strongly electron-withdrawing, leading to a lower pKa (~2.5) and higher reactivity compared to the fluorophenyl analog .
- 4-Fluorobenzoic acid : Simpler structure with a single fluorine at C4; pKa ~3.3 due to moderate electron withdrawal .
Table 1: Substituent Effects on Acidity
| Compound | Substituents | pKa (Estimated) |
|---|---|---|
| 4-Methoxy-2-(4-fluorophenyl)BA | -OCH₃ (C4), -C₆H₄F (C2) | 3.1–3.4 |
| 4-Methoxy-2-(trifluoromethyl)BA | -OCH₃ (C4), -CF₃ (C2) | 2.5–2.8 |
| 4-Fluorobenzoic acid | -F (C4) | 3.3 |
Crystallography and Solubility
- Crystal Packing : Fluorine substituents influence packing efficiency. For example, 4-fluorobenzoic acid forms solid solutions with benzoic acid due to similar molecular volumes . However, bulkier groups like 4-fluorophenyl may disrupt isostructurality, as seen in halogen-substituted cinnamic acids .
- Solubility : The 4-fluorophenyl group increases lipophilicity (logP ~3.5) compared to 4-fluorobenzoic acid (logP ~2.1). This enhances membrane permeability but reduces aqueous solubility .
Agrochemical Potential
- Fluorinated benzoic acids are intermediates in herbicide synthesis. For example, 4-phenoxybutyric acid derivatives with fluorine substitutions show superior herbicidal activity due to enhanced substrate-enzyme interactions .
Market and Industrial Relevance
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